Pipethiadene tartrate

Antiallergic pharmacology Passive cutaneous anaphylaxis Mast cell degranulation

This benzothiepin-based tartrate salt improves solubility for receptor studies. It is a dual antagonist of 5-HT2A/5-HT2C serotonin receptors and H1 histamine receptors, positioned within the pizotifen/cyproheptadine class but differentiated by its 11.5h elimination half-life in humans and extensive oxidative metabolism via S-oxidation, N-demethylation, and N-oxidation. Its distinct dose-response pattern for fetal/placental weight reduction in murine models makes it a valuable positive control for developmental toxicology research.

Molecular Formula C22H25NO6S2
Molecular Weight 463.6 g/mol
CAS No. 73035-29-7
Cat. No. B1196682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipethiadene tartrate
CAS73035-29-7
Synonyms4-(1-methyl-4-piperidylidene)-4,9-dihydrothieno(2,3-b)benzo(e)thiepin hydrogen d-tartate
VUFB 12384
VUFB-12384
Molecular FormulaC22H25NO6S2
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=C(SCC4=CC=CC=C42)SC=C3)CC1.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C18H19NS2.C4H6O6/c1-19-9-6-13(7-10-19)17-15-5-3-2-4-14(15)12-21-18-16(17)8-11-20-18;5-1(3(7)8)2(6)4(9)10/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
InChIKeyMZMLMEHYYGYLSL-LREBCSMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pipethiadene Tartrate (CAS 73035-29-7) for Research: Procurement-Grade Identity, Physicochemical Profile, and In-Class Pharmacological Classification


Pipethiadene tartrate (CAS 73035-29-7) is a benzothiepin derivative formulated as a tartrate salt of the free base pipethiadene [1]. The compound is a dual antagonist of serotonin 5-HT2A and 5-HT2C receptors with additional histamine H1 receptor antagonist activity, placing it within the pizotifen/cyproheptadine pharmacological class [2]. The tartrate salt form improves aqueous solubility, a critical attribute for formulation in research applications. Pipethiadene was advanced to clinical development as a potential prophylactic agent for vasomotor headaches and exhibits a peripheral pharmacological profile consistent with antiallergic and antianaphylactic activity [3].

Why Pipethiadene Tartrate Cannot Be Interchanged with Pizotifen, Cyproheptadine, or Ketotifen in Research Protocols Without Quantitative Validation


Benzothiepin-based dual antagonists of serotonin and histamine receptors share a common pharmacological class but exhibit quantifiable differences in target selectivity, metabolic clearance pathways, and safety profiles that preclude straightforward substitution in research [1]. While pizotifen and cyproheptadine are established comparators, pipethiadene demonstrates distinct pharmacokinetic behavior in human volunteers, including an extended elimination half-life of 11.5 hours and extensive oxidative metabolism via S-oxidation, N-demethylation, and N-oxidation [2]. Additionally, comparative teratological evaluation reveals that pipethiadene produces significant reductions in fetal weight in mice across all tested doses, a finding that requires careful consideration in developmental studies and distinguishes its embryotoxicity profile from that of pizotifen maleate [3]. Generic substitution without direct quantitative validation of the specific experimental endpoint therefore risks introducing uncontrolled variables that compromise reproducibility.

Pipethiadene Tartrate Procurement Evidence: Quantified Differentiation Versus Pizotifen and Cyproheptadine in PCA Efficacy, Pharmacokinetics, and Developmental Safety


Comparative In Vivo Antianaphylactic Efficacy of Pipethiadene Versus Pizotifen and Cyproheptadine in Rat Passive Cutaneous Anaphylaxis

Pipethiadene demonstrates high antianaphylactic efficacy in the passive cutaneous anaphylaxis (PCA) test in rats, placing it within the pizotifen-type pharmacological group that also includes pizotifen and cyproheptadine [1]. In comparative pharmacological experiments, all three compounds exerted potent inhibitory actions on the PCA reaction [2]. The compound also demonstrated intensive antianaphylactoid action against compound 48/80-induced histamine release, dextran-induced edema, and ovalbumin plus indomethacin challenge [1].

Antiallergic pharmacology Passive cutaneous anaphylaxis Mast cell degranulation

Human Pharmacokinetic Profile of Pipethiadene: Elimination Half-Life and Metabolic Pathways Distinguish from Class Comparators

Following a single oral dose of [3H]-pipethiaden (1 mg) in healthy human volunteers, the mean peak plasma concentration of radioactive metabolites was 4.9 ng eq/mL, and the mean elimination half-life was 11.5 hours [1]. Urinary recovery over four days accounted for 34% of administered radioactivity, with only 0.4% excreted as unchanged parent drug [1]. Pipethiaden undergoes extensive metabolism via S-oxidation, N-demethylation, and N-oxidation pathways [1]. For comparison, pizotifen has a reported elimination half-life of approximately 23 hours following oral administration [2].

Human pharmacokinetics Drug metabolism Oxidative metabolism

Comparative Embryotoxicity Assessment: Pipethiadene Versus Pizotifen Maleate in Murine Developmental Toxicology

In a direct comparative teratological study, pregnant mice were treated daily with oral doses of pipethiadene or pizotifen maleate (0.24, 0.6, and 1.2 mg/kg) from day 4 to day 16 of gestation [1]. Neither compound produced teratogenic effects nor elevated frequencies of micronuclei or chromosome aberrations in bone marrow cells [1]. However, a significant reduction in fetal weight was observed after all doses of pipethiadene or pizotifen maleate [1]. Notably, pipethiadene produced significant placental weight reduction at both 0.6 and 1.2 mg/kg doses, whereas pizotifen reduced placental weight only at the middle dose (0.6 mg/kg) [2].

Developmental toxicology Embryotoxicity Teratogenicity screening

Pipethiadene Tartrate Salt Form: Enhanced Aqueous Solubility for In Vitro and In Vivo Formulation

Pipethiadene tartrate (CAS 73035-29-7) is the tartrate salt form of the free base pipethiadene, formulated to improve aqueous solubility [1]. The free base pipethiadene (CAS 15053-99-3) has limited aqueous solubility, whereas the tartrate salt demonstrates water solubility of at least 25 mg/mL [2]. The tartrate salt formation also enhances stability and improves handling characteristics for research applications requiring aqueous dosing solutions [1].

Salt selection Aqueous solubility Formulation development

FDA Unique Ingredient Identifier (UNII) Assignment: Regulatory-Grade Identity for Pipethiadene Tartrate

Pipethiadene tartrate has been assigned the FDA Unique Ingredient Identifier (UNII) 4M164I6E36, which provides a globally unique, non-proprietary, unambiguous identifier for this specific chemical substance [1]. The UNII system is used by the FDA, USP, and other regulatory bodies to precisely identify substances in drug products, clinical trial materials, and research applications [1]. The free base pipethiadene carries the distinct MeSH Unique ID C045300 [2].

Regulatory compliance Substance identification Procurement specification

Pipethiadene Tartrate Application Scenarios: Evidence-Based Research Use Cases


Dual Serotonin and Histamine Receptor Antagonism Studies Requiring Defined Human Pharmacokinetics

Pipethiadene tartrate is suitable for in vitro and in vivo studies investigating dual antagonism of 5-HT2A/5-HT2C serotonin receptors and H1 histamine receptors. The documented human elimination half-life of 11.5 hours enables study designs requiring moderate compound exposure duration, distinguishing it from longer-acting comparators such as pizotifen [1].

Developmental and Reproductive Toxicology Investigations Requiring Validated Embryotoxicity Controls

The direct comparative data on fetal and placental weight effects in murine gestation studies position pipethiadene as a valuable tool for developmental toxicology research. Its distinct dose-response pattern for placental weight reduction across two dose levels (0.6 and 1.2 mg/kg) provides a characterized positive control for studies investigating antihistamine-mediated embryotoxicity [2].

Oxidative Drug Metabolism Research Focused on S-Oxidation and N-Demethylation Pathways

Pipethiadene undergoes extensive first-pass metabolism via multiple oxidative pathways, including S-oxidation, N-demethylation, and N-oxidation. The documented metabolite profile and the availability of synthetic metabolite standards make it suitable for cytochrome P450 and flavin-containing monooxygenase enzyme studies [1].

Regulated Research Environments Requiring UNII-Verified Substance Identity

The FDA-assigned UNII (4M164I6E36) for pipethiadene tartrate supports its use in regulated research settings, including GLP toxicology studies and clinical trial material preparation, where unambiguous substance identification is required for documentation and traceability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pipethiadene tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.